Cas no 1218428-28-4 (2-amino-4-(diethylamino)butanoic acid)

2-Amino-4-(diethylamino)butanoic acid is a modified amino acid featuring a diethylamino group at the γ-position, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural uniqueness allows for selective functionalization, making it valuable in the development of bioactive compounds, including peptidomimetics and chiral building blocks. The diethylamino moiety imparts basicity and solubility properties, facilitating its use in catalytic and ligand design. This compound is particularly relevant in medicinal chemistry for probing structure-activity relationships due to its ability to mimic natural amino acids while introducing tailored steric and electronic effects. High-purity grades ensure reproducibility in research and industrial processes.
2-amino-4-(diethylamino)butanoic acid structure
1218428-28-4 structure
商品名:2-amino-4-(diethylamino)butanoic acid
CAS番号:1218428-28-4
MF:C8H18N2O2
メガワット:174.240722179413
CID:6400347
PubChem ID:24689443

2-amino-4-(diethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(diethylamino)butanoic acid
    • 2-Amino-4-diethylamino-butyric acid
    • Butanoic acid, 2-amino-4-(diethylamino)-
    • AKOS016052358
    • 1218428-28-4
    • EN300-192453
    • SCHEMBL304049
    • AKOS000167945
    • インチ: 1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)
    • InChIKey: TXJCSRZHJCNEBF-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C(N)CCN(CC)CC

計算された属性

  • せいみつぶんしりょう: 174.136827821g/mol
  • どういたいしつりょう: 174.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.9
  • トポロジー分子極性表面積: 66.6Ų

じっけんとくせい

  • 密度みつど: 1.046±0.06 g/cm3(Predicted)
  • ふってん: 292.4±30.0 °C(Predicted)
  • 酸性度係数(pKa): 2.09±0.10(Predicted)

2-amino-4-(diethylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-192453-10g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
10g
$2701.0 2023-09-17
Enamine
EN300-192453-0.1g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
0.1g
$553.0 2023-09-17
Enamine
EN300-192453-0.25g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
0.25g
$579.0 2023-09-17
Enamine
EN300-192453-1.0g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
1g
$0.0 2023-06-06
Enamine
EN300-192453-5g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
5g
$1821.0 2023-09-17
Enamine
EN300-192453-2.5g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
2.5g
$1230.0 2023-09-17
Enamine
EN300-192453-0.05g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
0.05g
$528.0 2023-09-17
Enamine
EN300-192453-0.5g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
0.5g
$603.0 2023-09-17
Enamine
EN300-192453-1g
2-amino-4-(diethylamino)butanoic acid
1218428-28-4
1g
$628.0 2023-09-17

2-amino-4-(diethylamino)butanoic acid 関連文献

2-amino-4-(diethylamino)butanoic acidに関する追加情報

2-amino-4-(diethylamino)butanoic acid (CAS No: 1218428-28-4)

2-amino-4-(diethylamino)butanoic acid, a compound with the CAS registry number 1218428-28-4, is a versatile organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an amino group at the second position and a diethylamino group at the fourth position of a butanoic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable component in various applications.

The synthesis of 2-amino-4-(diethylamino)butanoic acid involves a series of well-established organic reactions, including alkylation, amidation, and possibly some form of stereochemical control to ensure the desired configuration of the molecule. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, improving yield and purity while reducing costs. These improvements are particularly important for large-scale manufacturing, where efficiency and scalability are paramount.

One of the most promising applications of 2-amino-4-(diethylamino)butanoic acid lies in its potential as a building block for drug development. The compound's structure allows for easy modification, enabling chemists to design molecules with specific pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit potent bioactivity against various targets, including enzymes involved in metabolic disorders and receptors associated with neurological conditions.

In addition to its role in drug discovery, 2-amino-4-(diethylamino)butanoic acid has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated that incorporating this compound into MOFs can enhance their porosity and stability, making them suitable for gas storage and catalytic applications.

The chemical properties of 2-amino-4-(diethylamino)butanoic acid are heavily influenced by its functional groups. The amino group contributes to its basicity, while the diethylamino group enhances lipophilicity, creating a balance between hydrophilic and hydrophobic characteristics. This balance is crucial for applications such as drug delivery systems, where molecules must navigate through biological membranes efficiently.

From an environmental standpoint, understanding the degradation pathways of 2-amino-4-(diethylamino)butanoic acid is essential for assessing its ecological impact. Recent studies have focused on enzymatic degradation mechanisms, revealing that certain microbial communities can metabolize this compound under specific conditions. These findings are significant for bioremediation strategies and for designing more sustainable chemical processes.

In conclusion, 2-amino-4-(diethylamino)butanoic acid (CAS No: 1218428-28-4) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and related fields.

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